4-Iodobenzo[c]isoxazol-3(1H)-one
Description
Properties
Molecular Formula |
C7H4INO2 |
|---|---|
Molecular Weight |
261.02 g/mol |
IUPAC Name |
4-iodo-1H-2,1-benzoxazol-3-one |
InChI |
InChI=1S/C7H4INO2/c8-4-2-1-3-5-6(4)7(10)11-9-5/h1-3,9H |
InChI Key |
XCSQHIMWIMRSPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)I)C(=O)ON2 |
Origin of Product |
United States |
Preparation Methods
Intramolecular Cyclization Approach to Benzo[c]isoxazol-3(1H)-one Core
One classical method to prepare the benzo[c]isoxazol-3(1H)-one framework involves intramolecular cyclization of suitably substituted precursors. According to a 2013 patent (CN103588720B), the synthesis proceeds via:
- Step 1: Condensation of two precursors (formula II and III in the patent) to form an intermediate hydrazone compound (formula IV).
- Step 2: Oxidation of the intermediate using a high-valent organic iodine reagent in an organic solvent to yield the benzo[c]isoxazol-3(1H)-one (formula I).
This method is characterized by mild reaction conditions but requires preparation of complex starting materials. The oxidation step employs hypervalent iodine reagents, which are effective oxidants for heterocycle formation.
Example: The synthesis of 5-benzyloxy-6-methoxy-1-p-toluenesulfonyl-benzo[c]isoxazol-3(1H)-one was achieved with a 47.8% yield using this method. The intermediate hydrazone was reacted with iodobenzene diacetate in nitromethane at 0–10°C, followed by purification.
| Step | Reaction Type | Reagents/Conditions | Product Yield | Notes |
|---|---|---|---|---|
| 1 | Condensation | Compounds II + III | Intermediate IV | Requires precursor synthesis |
| 2 | Oxidation | Hypervalent iodine reagent (e.g., PhI(OAc)2), organic solvent, 0–10°C | 47.8% | Mild conditions, efficient cyclization |
Iodination of Isoxazole Derivatives
Direct iodination of isoxazole derivatives is a key strategy to introduce the iodine substituent at the 4-position. Though direct literature on 4-Iodobenzo[c]isoxazol-3(1H)-one iodination is scarce, insights can be drawn from related isoxazole iodination methods.
A relevant synthesis method for 4-iodo-3-methylisoxazole-5-formaldehyde , a related isoxazole compound, involves:
- Condensation of acetone oxime with 2,2-diethoxyethyl acetate to form a dihydroisoxazole intermediate.
- Aromatization of this intermediate using methanesulfonyl chloride.
- Iodination using iodosuccinimide (NIS) in acetonitrile to install the iodine at the 4-position.
This method is advantageous due to its short reaction route, low raw material cost, and suitability for large-scale production.
Although this exact procedure is for a methyl-substituted isoxazole, the iodination step using N-iodosuccinimide is a potentially applicable strategy for 4-iodination of benzo[c]isoxazol-3(1H)-one derivatives.
| Step | Reaction Type | Reagents/Conditions | Product Yield | Notes |
|---|---|---|---|---|
| 1 | Condensation | Acetone oxime + 2,2-diethoxyethyl acetate | Intermediate dihydroisoxazole | Efficient ring formation |
| 2 | Aromatization | Methanesulfonyl chloride | Aromatic isoxazole | Converts dihydro to aromatic system |
| 3 | Iodination | N-Iodosuccinimide (NIS), acetonitrile, room temperature | High yield (not specified) | Mild, selective iodination at 4-position |
Comparative Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations | Yield Range |
|---|---|---|---|---|
| Intramolecular Cyclization + Oxidation (Patent CN103588720B) | Uses condensation and hypervalent iodine oxidation | Mild conditions, well-defined steps | Requires complex precursor synthesis | ~48% (example) |
| Isoxazole Iodination via NIS (Patent CN108329279B) | Iodination of aromatic isoxazole using NIS | Short route, low cost, scalable | Developed for methyl isoxazole analogs, adaptation needed | High (not specified) |
Chemical Reactions Analysis
Types of Reactions
4-Iodobenzo[c]isoxazol-3(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the isoxazole ring.
Coupling Reactions: The iodine atom allows for coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azidobenzo[c]isoxazol-3(1H)-one, while a Suzuki coupling reaction could produce a biaryl compound.
Scientific Research Applications
4-Iodobenzo[c]isoxazol-3(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Iodobenzo[c]isoxazol-3(1H)-one depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The iodine atom can also participate in halogen bonding, which can influence the compound’s interaction with biological targets.
Comparison with Similar Compounds
Halogen-Substituted Benzo[c]isoxazol-3(1H)-ones
The iodine substituent in 4-iodobenzo[c]isoxazol-3(1H)-one distinguishes it from other halogenated derivatives. Key analogs include:
Key Observations:
- Molecular Weight and Reactivity : The iodine atom contributes significantly to the higher molecular weight (261.02 vs. 153.11 for F analog) and may reduce stability due to the weaker C–I bond compared to C–F or C–Cl .
- Hazards : Fluorinated analogs exhibit explicit toxicity and irritation risks, while iodinated derivatives lack detailed hazard data .
Stability and Hydrolysis
Stability studies on related compounds, such as 1-(3-methylbenzoyl)benzo[c]isoxazol-3(1H)-one, reveal hydrolysis rate constants (e.g., $k_{\text{hyd}} = 0.015 \, \text{h}^{-1}$ at 25°C) . While direct data for the iodinated derivative are absent, the bulky iodine substituent may sterically hinder hydrolysis compared to smaller halogens.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 4-Iodobenzo[c]isoxazol-3(1H)-one?
A two-step synthesis is typically used: (1) Cyclization of a substituted benzamide precursor to form the isoxazole core, followed by (2) electrophilic iodination at the 4-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. Key factors include optimizing reaction temperature and stoichiometry to minimize byproducts like di-iodinated species .
Q. Which analytical techniques are critical for characterizing this compound?
- 1H/13C NMR : To confirm regioselective iodination and assign aromatic proton environments (e.g., deshielding effects at the iodine-adjacent position) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula and isotopic patterns consistent with iodine (e.g., [M+H]+ with characteristic 127I peak) .
- X-ray crystallography : Resolves crystal packing and confirms iodine substitution in solid-state structures .
Q. How can researchers mitigate challenges in purifying iodinated benzisoxazoles?
Column chromatography with silica gel (hexane/ethyl acetate gradients) is effective. For air-sensitive derivatives, inert atmosphere handling and argon/vacuum packaging are recommended to prevent oxidation .
Advanced Research Questions
Q. What mechanistic insights explain unexpected O→N carbamoyl transfer in iodinated benzisoxazole derivatives?
Studies on analogous compounds reveal that hydrogen bonding between the carbamate NH and isoxazolone carbonyl stabilizes carboxamide products over carbamates. Computational modeling (DFT) can predict thermodynamic favorability, while kinetic trapping experiments validate intermediate stability .
Q. How can computational tools guide the design of this compound derivatives for enzyme inhibition?
Q. What strategies resolve contradictions in electrophilic substitution reactivity for iodinated vs. fluorinated benzisoxazoles?
Fluorine’s electron-withdrawing effect deactivates the ring, requiring harsher iodination conditions (e.g., HI/H2O2). Comparative kinetic studies (monitored via LC-MS) and isotopic labeling (127I vs. 125I) can elucidate positional selectivity .
Q. How do Lewis acids influence cyclization efficiency in benzisoxazole synthesis?
Screening Lewis acids (e.g., ZnCl2, BF3·Et2O) accelerates intramolecular cyclization by polarizing carbonyl groups. Reaction optimization via DoE (Design of Experiments) identifies ideal molar ratios and solvent systems (e.g., toluene vs. DMF) .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Iodination
Q. Table 2: Biological Activity Screening Protocol
| Assay Type | Target Enzyme | Key Metrics |
|---|---|---|
| DAAO Inhibition | D-Amino Acid Oxidase | IC50, Ki (µM) |
| Cytotoxicity | HEK293 Cells | CC50 (µM) |
| Metabolic Stability | Liver Microsomes | t1/2 (min) |
| Source: Adapted from |
Critical Considerations
- Regioselectivity : Confirm iodination position via NOESY (1H NMR) to rule out 5- or 7-substituted isomers.
- Stability : Store derivatives at 2–8°C under argon to prevent iodine loss via reductive elimination .
- Data Validation : Cross-check HRMS with isotopic patterns (e.g., 127I vs. 79Br in analogs) to avoid misassignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
